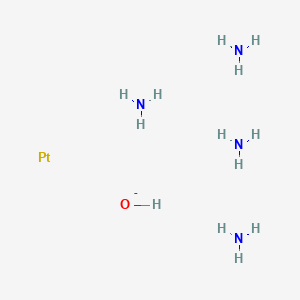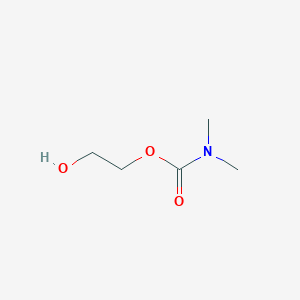
1-(2-Hydroxyethyl)-3-phenylurea
Vue d'ensemble
Description
“1-(2-Hydroxyethyl)-3-phenylurea” is a chemical compound that likely contains a urea group (-NH-CO-NH-) and a phenyl group (a ring of 6 carbon atoms, C6H5) attached to it. The “1-(2-Hydroxyethyl)” part suggests the presence of a hydroxyethyl group (-CH2-CH2-OH) attached to the nitrogen atom of the urea group .
Synthesis Analysis
The synthesis of such compounds typically involves reactions between an isocyanate and an alcohol or amine. For example, a compound similar to “1-(2-Hydroxyethyl)-3-phenylurea” could potentially be synthesized by reacting phenyl isocyanate with 2-aminoethanol .Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxyethyl)-3-phenylurea” would likely consist of a phenyl ring attached to a urea group, which is in turn attached to a hydroxyethyl group. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
Urea derivatives like “1-(2-Hydroxyethyl)-3-phenylurea” can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form hydrogen bonds due to the presence of the urea group, and undergo reactions at the hydroxyethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Hydroxyethyl)-3-phenylurea” would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique
Herbicide Degradation and Environmental Fate
- Fenuron Degradation : A study investigated the degradation of fenuron (1,1-dimethyl-3-phenylurea) by hydroxyl and carbonate radicals in aqueous solutions. This research is relevant for understanding the environmental fate of similar compounds like 1-(2-Hydroxyethyl)-3-phenylurea (Mazellier et al., 2007).
- Diuron Herbicide Degradation : The degradation of diuron, a phenylurea herbicide, was enhanced by low molecular weight humic acid-like compounds. These findings may extend to similar phenylureas and highlight potential pathways for bioremediation (Salvestrini, 2013).
Biological and Chemical Transformations
- Metabolism in Rats : A study on 1-hydroxy-1-phenyl-3-methylurea, a structurally related compound, revealed insights into its metabolism and potential transformations in biological systems, which could be relevant for understanding the metabolism of 1-(2-Hydroxyethyl)-3-phenylurea in similar contexts (Sternson & Gammans, 1975).
Synthesis and Application in Disease Treatment
- Enantioselective Synthesis : Research on the enantioselective synthesis of a 5-lipoxygenase inhibitor, which includes a N-hydroxyurea class, may provide insights into the synthesis methodologies that could apply to 1-(2-Hydroxyethyl)-3-phenylurea (Damon et al., 2004).
Herbicidal Activity
- Herbicidal Activity of 1-Phenylureas : The herbicidal activity of various 1-phenylureas was studied, providing a context for understanding the potential agricultural applications of 1-(2-Hydroxyethyl)-3-phenylurea (Barnes et al., 1988).
Environmental Biodegradation
- Degradation by Soil Fungi : The degradation of phenylurea herbicides by soil fungi, including new metabolites formed, is crucial for understanding the environmental impact and biodegradation pathways of related compounds like 1-(2-Hydroxyethyl)-3-phenylurea (Badawi et al., 2009).
- Bacterial Consortium in Degradation : A novel bacterial consortium containing synergistically catabolic species was found to degrade phenylurea herbicides. This research is relevant for bioremediation strategies involving compounds like 1-(2-Hydroxyethyl)-3-phenylurea (Zhang et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFMTSNQZYKQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190906 | |
| Record name | 1-(2-Hydroxyethyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-phenylurea | |
CAS RN |
3747-47-5 | |
| Record name | N-(2-Hydroxyethyl)-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3747-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxyethyl)-3-phenylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003747475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxyethyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyethyl)-3-phenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B3051897.png)






